N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety, a dimethylaminoethyl chain, and a sulfamoyl group substituted with methyl and tetrahydrofuran-2-ylmethyl groups. The hydrochloride salt enhances solubility, which is critical for bioavailability. Structurally, the compound integrates a benzothiazole ring (known for its role in kinase inhibition ), a sulfamoyl pharmacophore (common in enzyme-targeting agents), and a tetrahydrofuran-derived substituent that may improve metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-27(2)13-14-29(24-26-22-20(25)7-4-8-21(22)34-24)23(30)17-9-11-19(12-10-17)35(31,32)28(3)16-18-6-5-15-33-18;/h4,7-12,18H,5-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCISLPSLXLJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 529.1 g/mol. Its structure includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a sulfamoyl group, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of neuropharmacology and oncology . Its structural features suggest potential interactions with various biological targets, leading to diverse pharmacological effects.
Key Biological Activities
- Antitumor Activity : Preliminary studies show that compounds with similar benzothiazole structures exhibit potent antitumor effects against various human cancer cell lines. For instance, derivatives have demonstrated IC50 values in the nanomolar range against breast and colon cancer cells .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The compound's interaction with specific receptors or enzymes may inhibit their activity or alter their function, which is crucial for its antitumor and neuropharmacological effects.
- Metabolic Activation : Compounds related to benzothiazole undergo metabolic transformations that can generate active metabolites capable of inducing cytotoxicity in tumor cells .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study 1: Antitumor Efficacy
A study evaluating the antitumor properties of benzothiazole derivatives found that certain analogs inhibited the growth of human-derived cancer cell lines significantly. The most effective compounds showed IC50 values as low as 10 μM against ovarian cancer cells .
Study 2: Neuroprotective Effects
In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Comparative Analysis with Related Compounds
The following table summarizes key features and activities of related benzothiazole derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide | Notable antitumor activity | Significant inhibition of tumor growth | |
| N-(4-fluorobenzo[d]thiazol-2-yl)acetamide | Simpler structure | Antimicrobial properties | |
| Benzothiazole derivatives | Varies | Diverse biological activities | Antimicrobial and anticancer |
Comparison with Similar Compounds
Table 2: Physicochemical Properties
*Calculated based on structural analogs.
Pharmacological and Biochemical Insights
- Target Compound : The tetrahydrofuran moiety may enhance blood-brain barrier penetration compared to piperidine analogs (e.g., ’s compound with piperidin-1-ylsulfonyl) .
- 4a–4d : Fluorine and nitro groups on benzothiazole improve VEGFR-2 binding affinity but reduce solubility vs. methoxy or methyl analogs .
- Triazole Derivatives () : Sulfonyl groups increase metabolic stability, while difluorophenyl substituents enhance target selectivity .
Research Findings and Implications
- Activity Trends : Nitro and halogen substituents on benzothiazole (e.g., 4a–4d) correlate with higher anticancer activity but may increase toxicity .
- Synthetic Challenges : Amide coupling efficiency varies with substituent bulkiness; the target’s tetrahydrofanyl group may require optimized coupling agents (e.g., HOBt/EDC, as in ) .
Contradictions and Limitations
- Tautomerism: highlights that triazole-thiones exist exclusively in the thione form, whereas thiazolidinones (e.g., 4a) may exhibit tautomerism affecting activity .
- Salt Forms : The hydrochloride salt of the target compound improves solubility but may alter crystallization behavior compared to neutral analogs .
Q & A
Q. Table 1. Example Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC, DMAP, CH₂Cl₂, 0°C → RT | Flash Chromatography (EtOAc/Hexane) | 65–75 | |
| Sulfamoyl Formation | SOCl₂, THF, reflux | Recrystallization (EtOH/H₂O) | 80–85 |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | FT-IR (cm⁻¹) |
|---|---|---|
| Fluorobenzo[d]thiazole | 7.8 (d, J=8.5 Hz, 1H) | 1600 (C=N) |
| Dimethylaminoethyl | 2.5 (s, 6H) | 2800–2700 (C-H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
